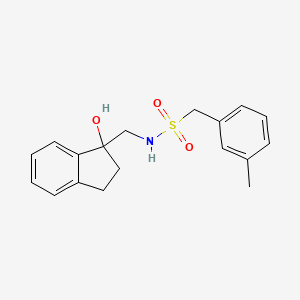

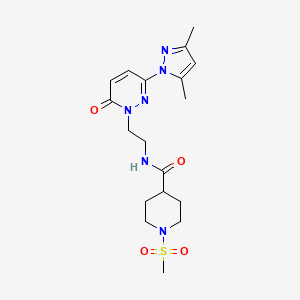

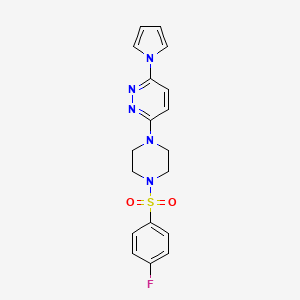

![molecular formula C6H4Cl2N4 B2507343 4,6-二氯-2-甲基-2h-吡唑并[3,4-d]嘧啶 CAS No. 959432-77-0](/img/structure/B2507343.png)

4,6-二氯-2-甲基-2h-吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrazolopyrimidine derivatives. These derivatives have been extensively studied due to their wide range of pharmacological activities, including anticancer, antiproliferative, and kinase inhibitory properties .

Synthesis Analysis

The synthesis of 4,6-disubstituted pyrazolopyrimidine nucleosides involves the glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine using trimethylsilyl intermediates and tetra-O-acetyl-beta-D-ribofuranose, catalyzed by trimethylsilyl triflate . Another approach for synthesizing pyrazolo[3,4-d]pyrimidines is the microwave-induced reaction of N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine under solvent-free conditions . Additionally, a molecular hybridization approach has been employed to design and synthesize novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines with various substituents at the C-4 and C-6 positions .

Molecular Structure Analysis

The molecular structure of 4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine and its derivatives can be characterized by various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and in some cases, X-ray crystallography . These techniques help establish the structural integrity of the synthesized compounds and confirm the presence of desired substituents.

Chemical Reactions Analysis

The chemical reactivity of 4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine allows for further functionalization. For instance, nucleophilic substitution reactions can be used to introduce various substituents at the 4-position, leading to a diverse array of 4,6-disubstituted derivatives . These reactions are crucial for the development of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, can be optimized through the prodrug approach. This strategy has been shown to enhance aqueous solubility, improve pharmacokinetic profiles, and increase biological efficacy, as demonstrated in studies involving pyrazolo[3,4-d]pyrimidine prodrugs . The hydrogen bonding patterns and crystal structures of these compounds can vary significantly, influencing their solubility and bioavailability .

科学研究应用

合成和化学表征

- 4,6-二氯-2-甲基-2h-吡唑并[3,4-d]嘧啶的衍生物 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶已被合成,作为具有潜在药理性质的各种双取代 1-甲基-1H-吡唑并[3,4-d]嘧啶的中间体 (Ogurtsov & Rakitin, 2021).

衍生物合成

- 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶与甲胺亲核取代生成 6-(氯甲基)-N,1-二甲基-1H-吡唑并[3,4-d]嘧啶-4-胺,证明了该化合物的化学灵活性 (Ogurtsov & Rakitin, 2021).

嘧啶类衍生物合成

- 对核酸基本成分嘧啶的研究包括其在艾滋病化疗中的应用。基于吡唑的嘧啶支架的合成突显了嘧啶在药物设计中的重要性 (Ajani 等人,2019).

三环杂芳烃体系的合成

- 对含有桥头氮原子的三环杂芳烃体系(包括 [1,2,4]三唑并[3′,4′ : 3,2]吡唑并[3,4-d]嘧啶)的研究进一步探索了该化合物的化学多样性和潜在应用 (Golec、Scrowston 和 Dunleavy,1992).

抗癌和抗 5-脂氧合酶剂的合成

- 新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成证明了该化合物在治疗应用中的潜力 (Rahmouni 等人,2016).

核苷类似物的开发

- 该化合物已用于核苷类似物的开发,为肌苷、鸟苷、腺苷和异鸟苷类似物提供了新的合成途径 (Cottam、Revankar 和 Robins,1983).

抗菌应用

- 6-取代的 4-氨基-吡唑并[3,4-d]嘧啶衍生物的合成和体外评估揭示了它们作为针对各种病原体的抗菌剂的潜力 (Beyzaei 等人,2017).

未来方向

The future directions in the research of pyrimidines, including 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用机制

Target of Action

The primary target of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

Result of Action

The molecular effect of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the cessation of cell proliferation and potentially cell death .

属性

IUPAC Name |

4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHBOALBAOKBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959432-77-0 |

Source

|

| Record name | CHEMHERE CHEM94590 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

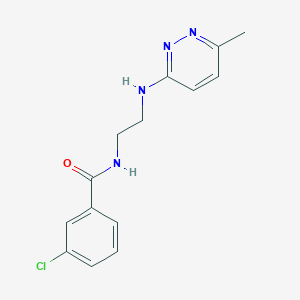

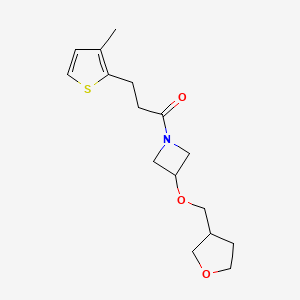

![Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2507262.png)

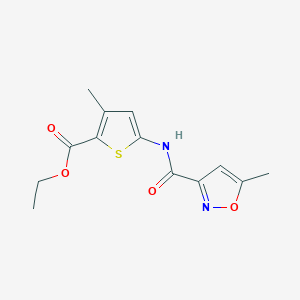

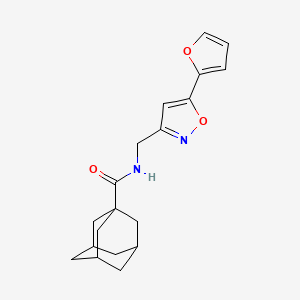

![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)

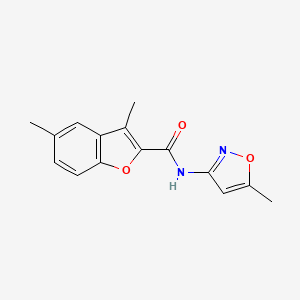

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

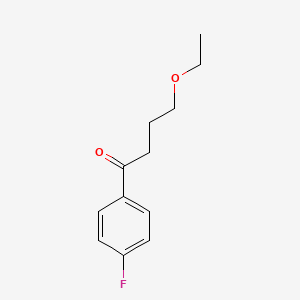

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)